molecular formula C13H12N2O4 B5822275 methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate

methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate

Cat. No. B5822275
M. Wt: 260.24 g/mol
InChI Key: QLWQCYGEGSGDBF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is a chemical compound used in scientific research to study the mechanism of action and physiological effects of certain compounds. This compound is synthesized using specific methods and is used in various experiments to understand the biochemical and physiological effects of different compounds.

Mechanism of Action

The mechanism of action of methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is not fully understood. However, it is believed to interact with specific enzymes and pathways in the body, leading to various physiological effects. This compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect the body from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which may help in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it accessible for many research labs. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate in scientific research. One area of interest is its potential use in the development of new cancer therapies. This compound has been shown to have anti-cancer properties, and further research may lead to the development of new treatments for cancer. Another area of interest is its potential use in the treatment of inflammatory diseases. Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for inflammatory diseases. Additionally, this compound may be used in the study of specific pathways and enzymes in the body, leading to a better understanding of their functions and potential therapeutic targets.

Synthesis Methods

Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is synthesized using a reaction between 3-(2-nitrovinyl)indole and methyl acetate. The reaction is catalyzed by a base and is carried out under specific conditions to ensure the desired product is obtained. The final product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate is used in various scientific research applications to study the mechanism of action and physiological effects of different compounds. It is used in experiments to understand the interactions between different compounds and their effects on biological systems. This compound is also used to study the effects of certain compounds on specific pathways and enzymes in the body.

properties

IUPAC Name

methyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-13(16)9-14-8-10(6-7-15(17)18)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWQCYGEGSGDBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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